molecular formula C13H17F3N2O B1453279 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline CAS No. 1183432-63-4

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No. B1453279
M. Wt: 274.28 g/mol
InChI Key: FCWXYJWNGQDTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline, commonly known as MPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTA is a versatile compound that has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions. In

Scientific Research Applications

Pharmacological Insights from Structurally Related Compounds

Research on structurally related compounds, such as ohmefentanyl and its stereoisomers, reveals significant pharmacological potential. Ohmefentanyl, belonging to the 4-anilidopiperidine class of opiates, has unique activity profiles among its stereoisomers, highlighting the importance of stereochemistry in drug design and receptor interaction. These studies contribute to our understanding of opioid receptor pharmacology and might suggest areas where 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline could be explored for similar pharmacological properties (Brine et al., 1997).

Chemical Synthesis and Reactivity

Compounds with methoxy and trifluoromethyl groups have been a focus in synthetic organic chemistry due to their reactivity and potential in creating complex molecules. For example, the synthesis and structural properties of novel substituted thiazolidin-4-ones from reactions involving chloral and substituted anilines showcase the versatility of aniline derivatives in generating bioactive molecules. This kind of synthetic pathway might be relevant for deriving new compounds from 4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline or utilizing it as a precursor in medicinal chemistry (Issac & Tierney, 1996).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c1-19-10-4-6-18(7-5-10)12-3-2-9(17)8-11(12)13(14,15)16/h2-3,8,10H,4-7,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWXYJWNGQDTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxypiperidin-1-yl)-3-(trifluoromethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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